7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.: 943656-55-1
VCID: VC3749887
InChI: InChI=1S/C8H7ClN2OS/c1-5-4-11-7(12)2-6(3-9)10-8(11)13-5/h2,4H,3H2,1H3
SMILES: CC1=CN2C(=O)C=C(N=C2S1)CCl
Molecular Formula: C8H7ClN2OS
Molecular Weight: 214.67 g/mol

7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS No.: 943656-55-1

Cat. No.: VC3749887

Molecular Formula: C8H7ClN2OS

Molecular Weight: 214.67 g/mol

* For research use only. Not for human or veterinary use.

7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one - 943656-55-1

Specification

CAS No. 943656-55-1
Molecular Formula C8H7ClN2OS
Molecular Weight 214.67 g/mol
IUPAC Name 7-(chloromethyl)-2-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Standard InChI InChI=1S/C8H7ClN2OS/c1-5-4-11-7(12)2-6(3-9)10-8(11)13-5/h2,4H,3H2,1H3
Standard InChI Key FNZCXIFIXPCDQH-UHFFFAOYSA-N
SMILES CC1=CN2C(=O)C=C(N=C2S1)CCl
Canonical SMILES CC1=CN2C(=O)C=C(N=C2S1)CCl

Introduction

7-(chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound characterized by its fused ring system combining thiazole and pyrimidine moieties. This section details the key chemical identifiers and physical properties of this compound based on available chemical databases and reference materials.

Basic Chemical Identifiers

The compound possesses several standardized identifiers used in chemical databases and research literature. These identifiers facilitate precise tracking and referencing of the compound across scientific platforms and publications.

PropertyValue
CAS Number943656-55-1
Molecular FormulaC8H7ClN2OS
Molecular Weight214.67 g/mol
MDL NumberMFCD09971918

These standardized identifiers provide unambiguous reference points for researchers working with this compound, ensuring consistency across different scientific platforms and publications .

Synonyms and Alternative Nomenclature

The compound is known by several chemical names depending on the naming convention used. These synonyms are important for comprehensive literature searches and proper identification across different chemical databases and publications.

Several alternative names for this compound include:

  • 7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

  • 7-(chloromethyl)-2-methyl- thiazolo[3,2-a]pyrimidin-5-one

  • 5H-Thiazolo[3,2-a]pyrimidin-5-one, 7-(chloromethyl)-2-methyl-

The variety of nomenclature reflects different chemical naming conventions and highlights the importance of using standardized identifiers like CAS numbers for unambiguous identification.

Structural Characteristics

The molecular structure of 7-(chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one features a bicyclic heterocyclic system with functional groups that define its chemical behavior and potential applications. Understanding this structure is crucial for predicting reactivity and designing synthetic pathways.

Core Structure

The compound contains a fused bicyclic system consisting of thiazole and pyrimidine rings. The thiazole component contains sulfur and nitrogen atoms, while the pyrimidine ring features two nitrogen atoms. This heterocyclic framework gives the molecule distinctive electronic properties that influence its chemical behavior .

Functional Groups

The key functional groups present in this molecule include:

  • A chloromethyl group (-CH2Cl) at position 7

  • A methyl group (-CH3) at position 2

  • A ketone group (C=O) at position 5

The chloromethyl group is particularly significant as it provides a reactive site for nucleophilic substitution reactions, making this compound potentially valuable as a chemical intermediate in organic synthesis .

Synthesis Methodologies

The preparation of 7-(chloromethyl)-2-methyl-5H- thiazolo[3,2-a]pyrimidin-5-one involves specific reagents and reaction conditions. The documented synthetic route provides valuable information for researchers seeking to produce this compound for further studies or applications.

Precursors and Raw Materials

The primary synthetic pathway utilizes:

  • 2-Amino-5-methylthiazole

  • Ethyl 4-chloroacetoacetate

These starting materials undergo condensation followed by cyclization to form the target bicyclic structure .

Reaction Conditions

The synthesis is typically performed under the following conditions:

  • Reaction medium: Polyphosphoric acid

  • Temperature: 110°C

  • Duration: 1 hour

This synthetic approach was documented in the Journal of Medicinal Chemistry in 2016 by Volgraf et al., suggesting its relevance to medicinal chemistry applications .

ManufacturerProduct NumberPackagingPrice (USD)
TRCC650418100mg$60
Biosynth CarbosynthFC113983250mg$85
Biosynth CarbosynthFC113983500mg$150
Matrix Scientific029533500mg$189
Biosynth CarbosynthFC1139831g$255

This pricing structure reflects the relatively specialized nature of the compound, with costs increasing proportionally with quantity .

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